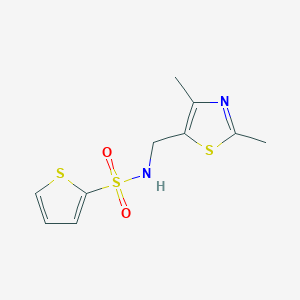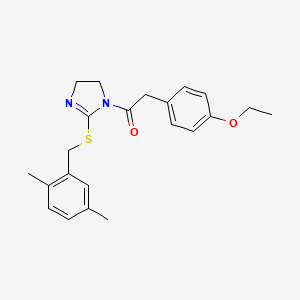![molecular formula C13H10N2O B2684269 5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile CAS No. 1349715-66-7](/img/structure/B2684269.png)
5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile is an organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is used in the synthesis of pharmaceuticals and other compounds.
Molecular Structure Analysis
The molecular structure of 5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile consists of a pyridine ring attached to a phenyl ring via a carbonitrile group . The phenyl ring has a hydroxymethyl group attached to it .Physical And Chemical Properties Analysis
5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile is a powder at room temperature . It has a molecular weight of 210.24 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile is involved in the synthesis of complex molecules, including azafluorene derivatives with potential inhibitory activity against SARS-CoV-2 RdRp. These derivatives have been studied for their physicochemical properties, drug-likeness, and molecular docking analysis, highlighting the compound's role in developing therapeutic agents (Venkateshan et al., 2020). Additionally, the compound is utilized in the creation of corrosion inhibitors for mild steel in acidic environments, demonstrating its versatility in industrial applications (Verma et al., 2015).
Corrosion Inhibition
Research has identified pyridine derivatives, including 5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile, as effective corrosion inhibitors. These compounds exhibit excellent performance in protecting metal surfaces from corrosive environments, showing significant potential for industrial applications in metal preservation and maintenance (Ansari et al., 2015).
Role in Molecular Synthesis
The compound's structural features enable it to serve as a precursor in synthesizing a wide range of molecules. It has been used to create isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and various other heterocyclic compounds that are of interest due to their potential pharmacological activities. This versatility underscores its importance in the development of new materials and pharmaceuticals (Al-Issa, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHCLBAWERYHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile | |
CAS RN |
1349715-66-7 |
Source


|
| Record name | 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684187.png)
![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)




![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)



![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
